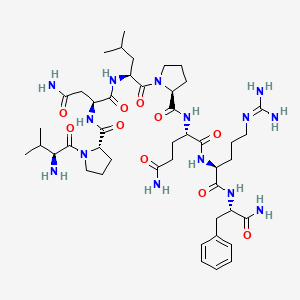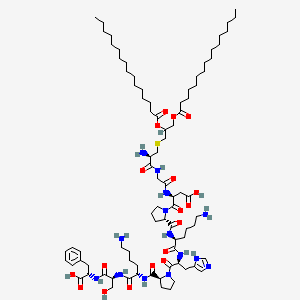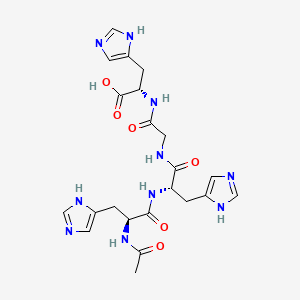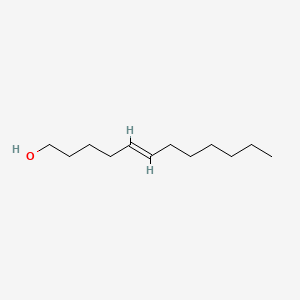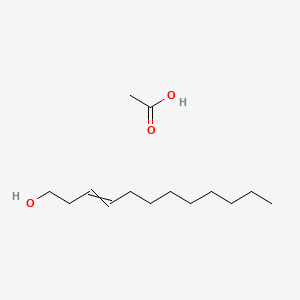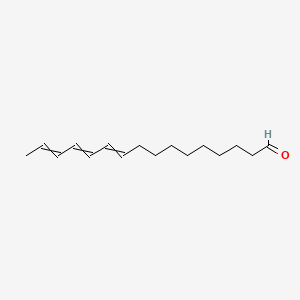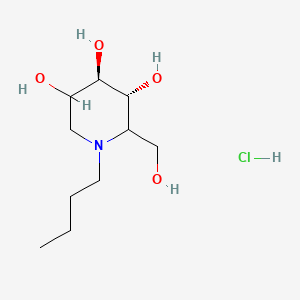
N-Butyldeoxymannojirimycin, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyldeoxymannojirimycin, Hydrochloride is a potent and selective inhibitor of D-mannosidase. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in glycoprotein processing . Its molecular formula is C10H22ClNO4, and it has a molecular weight of 255.74 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxymannojirimycin, Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the butyl group and hydroxyl groups. The final step involves the conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyldeoxymannojirimycin, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the nitrogen-containing ring structure.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s inhibitory activity .
Aplicaciones Científicas De Investigación
N-Butyldeoxymannojirimycin, Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme mechanisms and glycoprotein processing.
Biology: Helps in understanding the role of glycoproteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to glycoprotein processing disorders.
Industry: Utilized in the development of enzyme inhibitors and other biochemical tools
Mecanismo De Acción
N-Butyldeoxymannojirimycin, Hydrochloride exerts its effects by inhibiting D-mannosidase, an enzyme involved in the processing of glycoproteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of mannose-containing substrates. This inhibition disrupts the normal processing of glycoproteins, which can be useful in studying various biological processes and diseases .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyldeoxynojirimycin, Hydrochloride: Another potent inhibitor of glycosidases, used in similar research applications.
Deoxymannojirimycin: A related compound with similar inhibitory activity but different specificity and potency.
Uniqueness
N-Butyldeoxymannojirimycin, Hydrochloride is unique due to its high selectivity for D-mannosidase and its ability to inhibit this enzyme at low concentrations. This makes it a valuable tool for studying glycoprotein processing and related biological processes .
Propiedades
IUPAC Name |
(3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-FJEDJHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675736 |
Source


|
| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355012-88-3 |
Source


|
| Record name | (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

